molecular formula C5H11ClN2O B2372679 2-(1-Aminocyclopropyl)acetamide;hydrochloride CAS No. 2503209-12-7

2-(1-Aminocyclopropyl)acetamide;hydrochloride

Cat. No.: B2372679
CAS No.: 2503209-12-7
M. Wt: 150.61
InChI Key: HSNSKDRBUBSVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-Aminocyclopropyl)acetamide;hydrochloride” is a chemical compound . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H10N2O.ClH/c6-4(8)3-5(7)1-2-5;/h1-3,7H2,(H2,6,8);1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 150.61 . The compound is stored at room temperature .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The reaction of atenolol with hypochlorite, simulating wastewater disinfection, produces various chlorinated products, including 2-(4-hydroxyphenyl) acetamide, showing phytotoxic activity. This demonstrates the compound's utility in chemical reactions and potential environmental impacts (DellaGreca et al., 2009).
  • A study on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including compounds substituted at the carbon adjacent to the amide nitrogen, highlighted its role in producing potent kappa-opioid agonists (Barlow et al., 1991).

Material Science and Chemistry

  • Research on heterocyclic compounds prepared by the reaction of 2-acetyl-2-oxopropylidene s,s-acetal with different amino compounds, including guanidine hydrochloride, highlights the utility of related compounds in material science and chemistry (Abdel-ghany et al., 1996).
  • A study on chemoselective acetylation of 2-aminophenol using immobilized lipase for synthesizing N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drugs, showcases its relevance in drug synthesis and biochemistry (Magadum & Yadav, 2018).

Advanced Organic Synthesis

  • The thermally induced and transition metal-catalyzed aza-Claisen rearrangement of 2-cyclopropylideneethyl imidates to 1-ethenylcyclopropyl acetamides, providing precursors to 1-amino cyclopropanecarboxylic acids, underlines its importance in advanced organic synthesis (Estieu et al., 1995).
  • Research on the synthesis of derivatives of N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides by Mannich condensation emphasizes its role in creating complex organic compounds (Mukhtorov et al., 2018).

Pharmaceutical Research

  • In the field of pharmaceuticals, the synthesis of N-(4-amino-2-butynyl)acetamides and their evaluation for inhibitory activity on detrusor contraction offers insights into the development of treatments for overactive detrusor (Take et al., 1992).
  • The neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride in animal models of hypoxia and global ischemia highlight its potential in neurological research (Palmer et al., 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As for the future directions, it’s difficult to predict without specific context. The use and study of “2-(1-Aminocyclopropyl)acetamide;hydrochloride” would likely depend on the needs of the scientific and industrial communities .

Properties

IUPAC Name

2-(1-aminocyclopropyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4(8)3-5(7)1-2-5;/h1-3,7H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNSKDRBUBSVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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